molecular formula C11H16ClNO3S2 B2782888 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396852-52-0

2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No. B2782888
CAS RN: 1396852-52-0
M. Wt: 309.82
InChI Key: AMQMLZNHUMKEIC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

Metabolic Studies and Herbicide Selectivity

  • Research has shown that certain benzenesulfonamides, such as chlorsulfuron, are metabolized by crop plants like wheat, oats, and barley, leading to their selectivity as herbicides. These plants can rapidly metabolize chlorsulfuron to a polar, inactive product, demonstrating the biological basis for the selectivity of these herbicides for cereals (Sweetser, Schow, & Hutchison, 1982).

Anticancer Activity

  • A series of N-acylbenzenesulfonamides exhibited anticancer activity towards human cancer cell lines such as MCF-7, HCT-116, and HeLa. The study included synthesis, molecular structure, metabolic stability, and QSAR (Quantitative Structure-Activity Relationship) studies to evaluate the compounds' efficacy (Żołnowska et al., 2015).

Mechanism of Action in Herbicides

  • Chlorsulfuron's mode of action involves inhibiting plant cell division within hours of application, with no significant effects on photosynthesis, respiration, RNA synthesis, and protein synthesis, highlighting its specific action as a herbicide for weed control in small grains (Ray, 1982).

Synthesis and Molecular Structure for Anticancer Research

  • Novel 5-substituted benzenesulfonamide derivatives have been synthesized and shown to exhibit cytotoxic activity against human cancer cell lines, with certain compounds increasing the number of apoptotic cells. This research underlines the potential of benzenesulfonamides in developing anticancer treatments (Żołnowska et al., 2016).

Oxidation Studies

  • Studies on the oxidation of hydrocarbons by aqueous platinum salts have investigated the selectivity of organic compounds like p-toluenesulfonic acid, showing stepwise hydroxylation to alcohol and aldehyde. Such research provides insight into the mechanism and selectivity of these reactions for potential applications in synthesis and industry (Labinger et al., 1993).

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-6-4-3-5-9(10)12/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQMLZNHUMKEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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